4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Physicochemical profiling Drug-likeness optimization SAR library design

4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 688760-44-3; MF C₁₆H₁₃NO₃S; MW 299.3 g/mol) is an N-benzyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. The benzothiazine-6-carboxylic acid scaffold has been identified as a privileged chemotype for dynamin GTPase inhibition, with a recent 2025 study reporting seven analogs possessing IC₅₀ values between 1.3 and 10.0 µM against dynamin I.

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
Cat. No. B7879648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Molecular FormulaC16H13NO3S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(S1)C=CC(=C2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C16H13NO3S/c18-15-10-21-14-7-6-12(16(19)20)8-13(14)17(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)
InChIKeyRZXDYYAPSRQTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid: Structural and Biological Baseline for Procurement Decisions


4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 688760-44-3; MF C₁₆H₁₃NO₃S; MW 299.3 g/mol) is an N-benzyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid . The benzothiazine-6-carboxylic acid scaffold has been identified as a privileged chemotype for dynamin GTPase inhibition, with a recent 2025 study reporting seven analogs possessing IC₅₀ values between 1.3 and 10.0 µM against dynamin I [1]. The compound features a carboxylic acid at the 6-position and a benzyl group at the N-4 position, distinguishing it from the unsubstituted parent compound (CAS 272437-84-0; C₉H₇NO₃S; MW 209.22 g/mol). It is commercially available at ≥95% purity from multiple vendors including Combi-Blocks (Catalog #HA-8013) .

Why 4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Cannot Be Replaced by Generic Benzothiazine Analogs


Substitution of N-4 benzothiazine-6-carboxylic acid derivatives cannot be performed interchangeably because N-substitution is a critical determinant of biological activity within this scaffold. A 2025 structure–activity relationship (SAR) study demonstrated that N-methylation of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid core (Library 5) 'essentially removes activity' against dynamin GTPase, whereas the N-unsubstituted and N-benzylidene analogs retain inhibitory potency [1]. The N-benzyl substituent in the target compound introduces distinct steric bulk (additional 90 Da molecular weight vs. the N-H parent) and lipophilicity that directly influence target binding, solubility, and membrane permeability. Furthermore, the carboxylic acid at the 6-position serves as a hydrogen-bond donor essential for dynamin inhibition—analogs lacking this functionality show IC₅₀ values >20 µM, while carboxylate-bearing analogs achieve IC₅₀ values as low as 1.3 µM [1]. Simply procuring a generic benzothiazine without the specific N-benzyl and 6-COOH substitution pattern would yield a compound with fundamentally different biological engagement, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence for 4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-Unsubstituted Parent Compound

The N-benzyl substituent increases the molecular weight of the target compound by 90.1 g/mol relative to the N-unsubstituted parent, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0) [1]. Based on the additive contribution of a benzyl group to logP (~1.5–2.0 log units), the target compound is predicted to exhibit substantially higher lipophilicity than the parent, which carries a polar N-H moiety capable of both hydrogen-bond donation and acceptance. This lipophilicity shift directly impacts passive membrane permeability, plasma protein binding, and non-specific tissue partitioning [2].

Physicochemical profiling Drug-likeness optimization SAR library design

N-Benzyl vs. N-Methyl Substitution: Preservation of Dynamin Inhibition Potential

A systematic SAR study of the benzothiazine-6-carboxylic acid scaffold (Lin et al., 2025) demonstrated that N-methylation (Library 5) 'essentially removes activity' against dynamin I GTPase, whereas N-unsubstituted and N-benzylidene analogs from Libraries 4 and 6 retain inhibitory activity, with the most potent compounds achieving IC₅₀ values of 1.3–10.0 µM [1]. The N-benzyl group in the target compound is sterically and electronically distinct from the activity-abolishing N-methyl group, preserving the conformational flexibility required for dynamin binding while introducing a phenyl ring capable of π-stacking and hydrophobic interactions within the dynamin active site. The presence of the 6-carboxylic acid H-bond donor—shown to be essential for sub-20 µM activity—is retained in the target compound [1].

Dynamin GTPase inhibition Structure–activity relationship Endocytosis modulation

ST2/IL1RL1 Inhibitory Activity: Differentiated Biological Profile vs. Benzothiazine-Class Comparators

In a cell-based high-throughput screening assay measuring HepG2 cytotoxicity, the target compound demonstrated 85–98% inhibition against the interleukin-1 receptor-like 1 (ST2/IL1RL1) target . This biological activity represents a differentiated profile not reported for the N-unsubstituted parent compound (CAS 272437-84-0) or for the dynamin-focused benzothiazine analogs described by Lin et al. (2025). The single-concentration screening data (percent inhibition values ranging from 85% to 98% across replicate measurements) indicate robust target engagement, though concentration–response IC₅₀ determination has not yet been reported .

IL-33/ST2 signaling Immunomodulation HTS screening

6-Carboxylic Acid Functional Handle Enables Derivatization Chemistry Absent in Ester and Amide Analogs

The free carboxylic acid at the 6-position of the target compound enables direct amide coupling, esterification, hydrazide formation, and salt formation without requiring a deprotection step. This contrasts with the commercially available methyl ester analog, methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS 338393-82-1; MW 313.37 g/mol), which requires basic or acidic hydrolysis to liberate the free acid . In the context of dynamin inhibitor SAR, the 6-COOH group is a critical hydrogen-bond donor: Lin et al. (2025) demonstrated that 'only H-bond capable analogs (–OH, –CO₂H) improve dynamin inhibition (IC₅₀ < 20 µM)' [1]. The free acid form bypasses an additional synthetic step and associated yield loss during library generation.

Medicinal chemistry Parallel synthesis Fragment-based drug design

Commercial Availability at Defined Purity: Procurement-Ready vs. Custom Synthesis for Closest Analogs

The target compound is commercially available off-the-shelf from Combi-Blocks (Catalog #HA-8013) at 95% purity , with additional supplier listings on ChemSrc . In contrast, the N-unsubstituted parent compound (CAS 272437-84-0) is primarily available through custom synthesis services rather than as a stocked catalog item, with lead times typically ranging from 4–8 weeks [1]. The N-methyl analog studied by Lin et al. (Library 5) and the benzylidene-substituted lead compounds (e.g., 17j, 19p, 19y) are not commercially available and require de novo synthesis [2].

Compound sourcing High-throughput screening readiness Supply chain reliability

N-Benzyl Substituent as Phenylalanine Side-Chain Mimetic: Unique Pharmacophoric Feature for Protein–Ligand Interactions

The N-benzyl group in the target compound structurally mimics the phenylalanine side chain, a motif frequently exploited in medicinal chemistry for hydrophobic pocket occupancy. In contrast, the N-H parent compound lacks any aromatic side chain, while the N-methyl analog (activity-abolishing) provides only a minimal methyl group incapable of engaging deep hydrophobic sub-pockets. Lin et al. (2025) identified that H-bond-accepting aromatic moieties (e.g., C3'-OAc, C3',C4'-di-OMe) on the benzylidene ring yield the highest dynamin inhibition potency (IC₅₀ 5.1–7.2 µM), highlighting the importance of aromatic interactions for target engagement [1]. The N-benzyl phenyl ring provides a structurally analogous interaction surface positioned at the N-4 rather than the C-2 benzylidene position, enabling exploration of orthogonal vectors within the dynamin binding site.

Pharmacophore modeling Structure-based drug design Hydrophobic pocket targeting

Evidence-Backed Application Scenarios for 4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid in Scientific Research and Industrial Procurement


Dynamin I GTPase Inhibitor Lead Optimization: N-Benzyl Scaffold Exploration

For research groups developing dynamin GTPase inhibitors targeting clathrin-mediated endocytosis in oncology or neurology, this compound provides a unique N-benzyl-substituted entry point into the benzothiazine-6-carboxylic acid chemotype. The Lin et al. (2025) study established that N-methylation abolishes dynamin inhibition, while the benzothiazine core with appropriate H-bond donors yields IC₅₀ values as low as 1.3 µM [1]. The target compound combines the essential 6-COOH H-bond donor with an N-benzyl group structurally distinct from all 118 compounds screened in that study, enabling exploration of an uncharacterized N-substitution vector within a validated pharmacophore. The off-the-shelf availability at 95% purity from Combi-Blocks permits immediate initiation of structure–activity relationship studies without the 4–8 week synthesis delay associated with custom analogs .

ST2/IL1RL1 Pathway Modulation in Inflammatory Disease Models

The target compound has demonstrated 85–98% inhibition in a cell-based HepG2 assay against ST2/IL1RL1, the receptor for interleukin-33 (IL-33) implicated in allergic inflammation, asthma, and cardiovascular disease . No structurally related benzothiazine analog—including the N-H parent compound (CAS 272437-84-0) or the dynamin-optimized benzylidene analogs of Lin et al.—has reported ST2/IL1RL1 screening data. This unique biological annotation makes the compound a high-priority procurement candidate for immunology groups seeking small-molecule probes for the IL-33/ST2 signaling axis, a pathway with established translational relevance but limited small-molecule tool compounds.

Parallel Amide Library Synthesis via 6-COOH Derivatization

The free carboxylic acid at the 6-position enables direct, one-step amide coupling with diverse amine building blocks, bypassing the ester hydrolysis step required when using the methyl ester analog (CAS 338393-82-1) . For medicinal chemistry teams executing parallel synthesis of 24–96 member libraries, this saves one synthetic transformation per compound, translating to a 1–2 day reduction in library production time and avoidance of 5–20% cumulative yield loss from hydrolysis workup. The 6-COOH group has been validated by Lin et al. (2025) as essential for sub-20 µM dynamin inhibition, confirming that the free acid form is not merely a synthetic convenience but a pharmacophoric requirement for target engagement [1].

Physicochemical Probe for Membrane Permeability and N-Substituent SAR Studies

With a molecular weight of 299.3 g/mol and an N-benzyl group contributing a predicted logP increase of 1.5–2.0 units over the N-H parent (MW 209.22 g/mol) [2], this compound occupies a distinct physicochemical space within the benzothiazine-6-carboxylic acid series. It is well-suited as a reference compound for systematic N-substituent SAR studies examining the relationship between N-alkyl/aryl group lipophilicity and cellular permeability, metabolic stability, or off-target binding. The retention of the 6-COOH pharmacophore ensures that any observed biological differences can be attributed to N-substituent effects rather than loss of the critical hydrogen-bond donor.

Quote Request

Request a Quote for 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.